molecular formula C10H10O B3339967 1-(2-Methylphenyl)-2-propyn-1-ol CAS No. 139416-71-0

1-(2-Methylphenyl)-2-propyn-1-ol

Cat. No.: B3339967
CAS No.: 139416-71-0
M. Wt: 146.19 g/mol
InChI Key: BBCJAMLQYKNHHM-UHFFFAOYSA-N
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Description

1-(2-Methylphenyl)-2-propyn-1-ol is an organic compound with the molecular formula C10H10O It is characterized by the presence of a hydroxyl group (-OH) attached to a propyne chain, which is further connected to a 2-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Methylphenyl)-2-propyn-1-ol can be synthesized through several methods. One common approach involves the reaction of 2-methylphenylacetylene with formaldehyde in the presence of a base, such as sodium hydroxide, to yield the desired product. The reaction is typically carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. Catalysts such as palladium or copper may be employed to facilitate the reaction and enhance selectivity.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methylphenyl)-2-propyn-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The triple bond in the propyne chain can be reduced to form a saturated alcohol.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used for the reduction of the triple bond.

    Substitution: Nucleophiles such as halides (e.g., HCl, HBr) can be used to replace the hydroxyl group.

Major Products Formed:

    Oxidation: Formation of 1-(2-Methylphenyl)-2-propyn-1-one.

    Reduction: Formation of 1-(2-Methylphenyl)-2-propanol.

    Substitution: Formation of 1-(2-Methylphenyl)-2-propynyl halides.

Scientific Research Applications

1-(2-Methylphenyl)-2-propyn-1-ol has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme-catalyzed reactions and metabolic pathways.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 1-(2-Methylphenyl)-2-propyn-1-ol exerts its effects involves interactions with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the propyne chain can participate in π-π interactions with aromatic residues in proteins, affecting their activity.

Comparison with Similar Compounds

1-(2-Methylphenyl)-2-propyn-1-ol can be compared with other similar compounds, such as:

    1-Phenyl-2-propyn-1-ol: Lacks the methyl group on the phenyl ring, resulting in different chemical reactivity and biological activity.

    2-Methylphenylacetylene: Lacks the hydroxyl group, affecting its solubility and reactivity.

    1-(2-Methylphenyl)-2-propanol: Lacks the triple bond, resulting in different chemical and physical properties.

The uniqueness of this compound lies in its combination of a hydroxyl group, a propyne chain, and a 2-methylphenyl group, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

1-(2-methylphenyl)prop-2-yn-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O/c1-3-10(11)9-7-5-4-6-8(9)2/h1,4-7,10-11H,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBCJAMLQYKNHHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(C#C)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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